

Head-to-head comparison of Danshenol B and Danshensu

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison: Danshenol B vs. Danshensu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenol B and Danshensu are two bioactive compounds isolated from the root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine for the treatment of cardiovascular and other diseases. While both compounds contribute to the therapeutic effects of Danshen, they possess distinct chemical structures and exhibit different pharmacological profiles. This guide provides a comprehensive, data-driven comparison of **Danshenol B** and Danshensu, focusing on their biochemical properties, mechanisms of action, and supporting experimental data to aid researchers in their drug discovery and development efforts.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of **Danshenol B** and Danshensu is crucial for interpreting their biological activities and for designing future studies.

Property	Danshenol B	Danshensu (Salvianic acid A)
Chemical Formula	C22H26O4[1]	C ₉ H ₁₀ O ₅ [2][3]
Molecular Weight	354.4 g/mol [1]	198.17 g/mol [2]
Appearance	Crystalline solid	White crystalline powder[4][5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]	Soluble in water, methanol, ethanol, ethyl acetate, and acetone[3]
CAS Number	189308-09-6[1]	76822-21-4[3]

Head-to-Head Comparison of Biological Activities

This section provides a comparative overview of the key biological activities of **Danshenol B** and Danshensu, supported by quantitative data where available.

Antioxidant Activity

The antioxidant capacity of these compounds is a cornerstone of their therapeutic potential.

Assay	Danshenol B (IC₅₀)	Danshensu (IC₅₀)	Reference Compound (IC50)
DPPH Radical Scavenging	Data not available	6.9 µM[7]	Salvianolic acid B (7.8 μΜ)[7]
ABTS Radical Scavenging	Data not available	9.7 μM[7]	Salvianolic acid B (7.1 μM)[7]

Note: While specific IC₅₀ values for **Danshenol B** in DPPH and ABTS assays are not readily available in the reviewed literature, its antioxidant properties are suggested by its mechanism of action in neuroprotection.[1] Danshensu, on the other hand, has well-documented antioxidant activity.[4][7][8]

Anti-inflammatory Activity

Both compounds exhibit anti-inflammatory effects through different mechanisms.

Parameter	Danshenol B	Danshensu
Mechanism	Suppresses the PIK3CG/NLRP3 signaling pathway to alleviate central post-stroke pain.[1]	Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9][10]
Effect on Cytokines	Reduces NLRP3 inflammasome activation.	Significantly inhibits IL-1β- induced secretion of NO, PGE ₂ , IL-6, and TNF-α.[11]

Cardiovascular Effects

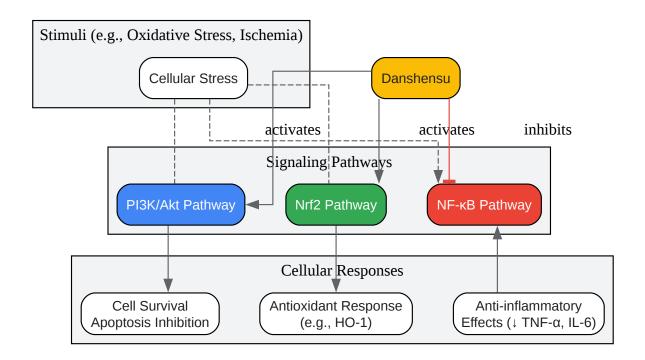
Danshensu is particularly well-studied for its cardioprotective effects.

Cardiovascular Condition	Danshenol B	Danshensu
Myocardial Ischemia/Reperfusion Injury	Data not available	Protects against injury by activating PI3K/Akt and Nrf2 signaling pathways. Reduces infarct size and improves cardiac function in rat models.
Hypertension	Data not available	Reduces systolic and diastolic blood pressure in spontaneously hypertensive rats.[3]
Atherosclerosis	Purported to reduce plaque formation.[1]	Exhibits anti-atherosclerotic properties.
Thrombosis	Data not available	Inhibits platelet aggregation and thrombosis.[12]

Other Biological Activities

Activity	Danshenol B	Danshensu
Aldose Reductase Inhibition	Strong inhibitor with an IC ₅₀ of 1.75 μM.[13]	Data not available
Neuroprotection	Alleviates central post-stroke pain.[1]	Shows potential in models of depression and may have neuroprotective effects in other conditions.
Anticancer Activity	Shows cytotoxic effects against some cancer cell lines. [14]	Exhibits anti-tumor activity in melanoma by inhibiting angiogenesis and tumor cell invasion.
Cytotoxicity	Shows cytotoxicity against MDA-MB-231 and HL-60 cells. [14]	No significant cytotoxicity observed in B16 melanoma cells at tested concentrations. [15] In some cancer cell lines, it has been shown to decrease cell viability.[16]

Signaling Pathways and Mechanisms of Action


The distinct biological activities of **Danshenol B** and Danshensu stem from their modulation of different intracellular signaling pathways.

Danshenol B: PIK3CG/NLRP3 Signaling Pathway

Danshenol B has been shown to alleviate central post-stroke pain by directly targeting and suppressing the Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PIK3CG). This inhibition, in turn, downregulates the activation of the NLR family pyrin domain-containing 3 (NLRP3) inflammasome, a key mediator of inflammation.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Danshenol B | 189308-09-6 | PHA30809 | Biosynth [biosynth.com]
- 2. Danshensu | C9H10O5 | CID 11600642 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Danshensu Wikipedia [en.wikipedia.org]
- 4. Danshensu | CAS:76822-21-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Page loading... [wap.guidechem.com]

- 6. Danshenol B | CAS:189308-09-6 | Manufacturer ChemFaces [chemfaces.com]
- 7. 3.5.2. Aldose Reductase Inhibition Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemical: Danshenol B [caps.ncbs.res.in]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic activities of tanshinones against human carcinoma cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Danshensu on Platelet Aggregation and Thrombosis: In Vivo Arteriovenous Shunt and Venous Thrombosis Models in Rats | PLOS One [journals.plos.org]
- 13. Aldose reductase inhibitory constituents of the root of Salvia miltiorhiza Bunge PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.4. Human Recombinant Aldose Reductase Inhibitory Activity Assay [bio-protocol.org]
- 16. Cytotoxicity of major tanshinones isolated from Danshen (Salvia miltiorrhiza) on HepG2 cells in relation to glutathione perturbation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of Danshenol B and Danshensu]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1228194#head-to-head-comparison-of-danshenol-b-and-danshensu]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com